molecular formula C16H9F2NO B3335361 (2,3-Difluorophenyl)(quinolin-3-yl)methanone CAS No. 1187166-32-0

(2,3-Difluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B3335361
CAS No.: 1187166-32-0
M. Wt: 269.24 g/mol
InChI Key: ZEINMPSRVWTHPS-UHFFFAOYSA-N
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Description

3-(2,3-Difluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (2,3-difluorophenyl)(3-quinolinyl)methanone .


Molecular Structure Analysis

The molecular structure of 3-(2,3-Difluorobenzoyl)quinoline consists of a quinoline ring attached to a 2,3-difluorophenyl group via a carbonyl group . The InChI code for this compound is 1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H .


Physical and Chemical Properties Analysis

The predicted boiling point of 3-(2,3-Difluorobenzoyl)quinoline is 441.1±40.0 °C . The predicted density is 1.324±0.06 g/cm3 . The predicted pKa value is 2.52±0.11 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Quinoline derivatives, including 3-(2,3-Difluorobenzoyl)quinoline, are known for their efficiency as fluorophores and have been widely utilized in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been explored due to their structural features and reactivity (Aleksanyan & Hambardzumyan, 2013).
  • A study on substituted quinolinones highlighted the regioselective nucleophilic substitution of 1,3-Dichlorobenzo[f]quinoline, demonstrating the versatile synthetic applications of quinoline derivatives in generating various functionalized compounds (Ismail & Abass, 2001).

Photophysical Properties and Material Applications

  • Quinoline derivatives have been investigated for their electronic and photonic properties, showcasing their potential in the development of nano- and meso-structures with enhanced electronic and photonic applications. This includes studies on the synthesis and characterisation of new acetylide-functionalised aromatic and hetero-aromatic ligands and their platinum complexes (Khan et al., 2003).

Biological Applications

  • Despite the structural appeal of quinoline nuclei for anticancer activity, some derivatives have shown weak or no cytotoxicity against cancer cell lines, indicating the importance of structural features for biological activity. This underscores the need for further investigation into the quinoline nucleus's requirements to act as an effective anticancer agent (Ahmed & Daneshtalab, 2012).
  • The development of near-infrared-emitting heteroleptic cationic iridium complexes derived from quinoline analogs for in vitro photodynamic therapy applications highlights the potential of quinoline derivatives in theranostic applications, offering a promising avenue for the targeted treatment of melanoma cells (Wang et al., 2017).

Properties

IUPAC Name

(2,3-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEINMPSRVWTHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268629
Record name (2,3-Difluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-32-0
Record name (2,3-Difluorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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